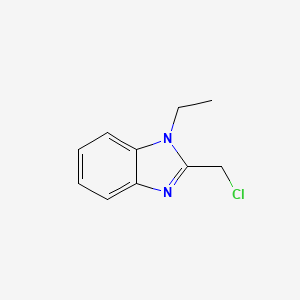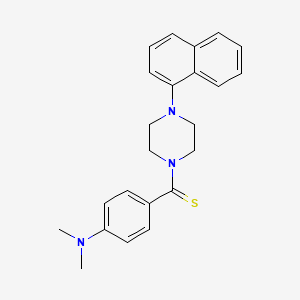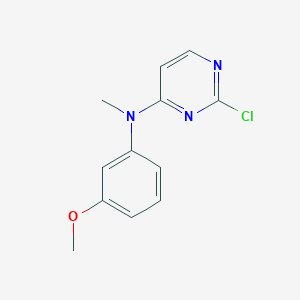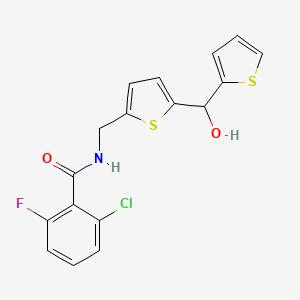
1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-
Overview
Description
1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 2-(chloromethyl)-1H-benzimidazole and its derivatives have been actively researched for their synthesis, structural characterization, and applications. Salahuddin et al. (2017) detailed the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their potential in antimicrobial activities. The study highlighted the reaction process and the potent antimicrobial properties of certain synthesized compounds against various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Antibacterial Activity
Ruchita A. Patil et al. (2016) synthesized novel 2-chloromethyl-1-H-benzimidazole derivatives and screened them for their antibacterial activity. The study highlighted the use of the well plate method for evaluating the antibacterial potential against Staphylococcus aureus (Ruchita A. Patil et al., 2016). Similarly, C. Mahalakshmi and V. Chidambaranathan (2015) prepared 2-Chloromethyl-1H-benzimidazole derivatives and evaluated their in vitro antimicrobial activity, affirming the compound's potential against various bacterial strains (C. Mahalakshmi & V. Chidambaranathan, 2015).
Crystal Structure Analysis
The crystal structure of benzimidazole derivatives has been a subject of interest. S. Ozbey et al. (2001) performed an extensive study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole. This study provided in-depth insights into the molecular conformation and bond lengths, contributing significantly to the understanding of the structural aspects of such compounds (S. Ozbey et al., 2001).
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored in various studies. Laura Garuti et al. (1982) synthesized a series of 1‐(hydroxyalkyl)‐1H-benzimidazoles and screened them for activity against herpes simplex virus and poliovirus, highlighting the significant antiviral activity of specific compounds (Laura Garuti et al., 1982).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure. They have been found to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Mode of Action
The exact mode of action can vary depending on the specific benzimidazole derivative and its target. For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt protein synthesis, or interfere with cell division .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of certain proteins or nucleic acids, disrupt cellular metabolism, or induce apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can include inhibition of cell growth, induction of cell death, disruption of cellular structures, and alteration of cellular functions .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-1-ethylbenzimidazole has been synthesized and evaluated for its antifungal activity . The compound interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
The effects of 2-(chloromethyl)-1-ethylbenzimidazole on cells and cellular processes are primarily related to its antifungal activity . It influences cell function by disrupting the normal functioning of fungal cells, thereby inhibiting their growth .
Molecular Mechanism
The molecular mechanism of action of 2-(chloromethyl)-1-ethylbenzimidazole involves binding interactions with biomolecules in fungal cells . It may inhibit or activate certain enzymes, leading to changes in gene expression and ultimately affecting the growth and survival of the fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)-1-ethylbenzimidazole have been observed over time . Information on the compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)-1-ethylbenzimidazole vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(chloromethyl)-1-ethylbenzimidazole is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)-1-ethylbenzimidazole within cells and tissues involve interactions with various transporters or binding proteins . These interactions may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCULQAUYHTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride](/img/structure/B2556345.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)
![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)

